molecular formula C12H19O3P B8275365 Diethyl (2,3-dimethylphenyl)phosphonate

Diethyl (2,3-dimethylphenyl)phosphonate

Cat. No. B8275365
M. Wt: 242.25 g/mol
InChI Key: ZYGRNOKDSDSSIY-UHFFFAOYSA-N
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Patent
US05149847

Procedure details

A mixture solution of 25.0 g (0.135 mol) of 3-bromo-o-xylene and 2.0 g (0.015 mol) of anhydrous nickel chloride was heated to 150° to 160° C., to which 26.9 g (0.162 mol) of triethyl phosphate was added for 1 to 2 hours. After the completion of the addition, it was mixed at that temperature and then cooled. To the cooled solution, 30 ml of water was added and mixed for another 30 minutes. It was then extracted three time with 100 ml of diethyl ether. The extracted solution was rinsed three times with a 5% sodium hydrogencarbonate solution and dried with anhydrous sodium sulfate. The ether solution was condensed and subjected to column chromatography to obtain 20 g of transparent liquid which had a chart (FIG. 2) of NMR spectrum in CDCl3 to find the following chemical structure; ##STR14##
Quantity
25 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[P:10](OCC)([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])=[O:11]>[Ni](Cl)Cl.O>[CH2:13]([O:12][P:10]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9])([O:15][CH2:16][CH3:17])=[O:11])[CH3:14]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C)C
Name
triethyl phosphate
Quantity
26.9 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni](Cl)Cl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added for 1 to 2 hours
Duration
1.5 (± 0.5) h
ADDITION
Type
ADDITION
Details
After the completion of the addition, it
ADDITION
Type
ADDITION
Details
was mixed at that temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
mixed for another 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
It was then extracted three time with 100 ml of diethyl ether
WASH
Type
WASH
Details
The extracted solution was rinsed three times with a 5% sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C1=C(C(=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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